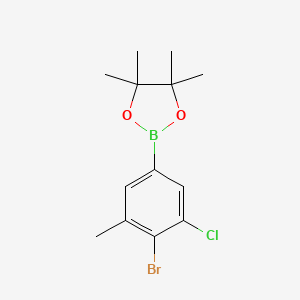

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester

CAS No.: 2096341-75-0

Cat. No.: VC11695080

Molecular Formula: C13H17BBrClO2

Molecular Weight: 331.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096341-75-0 |

|---|---|

| Molecular Formula | C13H17BBrClO2 |

| Molecular Weight | 331.44 g/mol |

| IUPAC Name | 2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

| Standard InChI Key | HUASZRKTJXQGTB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C |

Introduction

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is an organoboron compound that plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a key intermediate in the synthesis of complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-Bromo-3-chloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually conducted under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Applications in Organic Synthesis

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is primarily used in Suzuki-Miyaura coupling reactions, where it acts through transmetalation to form new carbon-carbon bonds. This reaction involves palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Biological and Medicinal Applications

This compound has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids can form reversible covalent bonds with diols, making them valuable in drug development and biochemical assays. Recent studies suggest that compounds containing boron may exhibit anticancer properties by interfering with cancer cell proliferation.

Research Findings

Recent research highlights the compound's role in the development of boron-containing drugs and drug delivery systems. It is also used in the synthesis of potential therapeutic agents, particularly in cancer research.

Table 1: Anticancer Activity of 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.7 |

| A549 (Lung) | 10.5 |

Comparison with Similar Compounds

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is distinct due to its specific substitution pattern, providing unique reactivity and selectivity in coupling reactions. Similar compounds include phenylboronic acid pinacol ester and 4-bromomethylphenylboronic acid pinacol ester.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume